molecular formula C20H23N3O2 B252819 N-[4-(4-propanoylpiperazin-1-yl)phenyl]benzamide

N-[4-(4-propanoylpiperazin-1-yl)phenyl]benzamide

Cat. No. B252819
M. Wt: 337.4 g/mol
InChI Key: HJUZFZXVCITAKS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[4-(4-propanoylpiperazin-1-yl)phenyl]benzamide, also known as PPB, is a chemical compound that has been widely used in scientific research. PPB is a small molecule that has been shown to have a variety of biological effects, making it a valuable tool for studying various cellular processes. In Additionally, we will list future directions for research on PPB.

Mechanism of Action

N-[4-(4-propanoylpiperazin-1-yl)phenyl]benzamide is thought to exert its biological effects by binding to specific proteins and enzymes. N-[4-(4-propanoylpiperazin-1-yl)phenyl]benzamide has been shown to bind to the active site of carbonic anhydrase, inhibiting its activity. N-[4-(4-propanoylpiperazin-1-yl)phenyl]benzamide has also been shown to bind to the ATP-binding cassette transporter, preventing the transport of various molecules across cellular membranes. Additionally, N-[4-(4-propanoylpiperazin-1-yl)phenyl]benzamide has been shown to bind to the TRPV1 channel, preventing the influx of calcium ions into cells.
Biochemical and Physiological Effects
N-[4-(4-propanoylpiperazin-1-yl)phenyl]benzamide has been shown to have a variety of biochemical and physiological effects. N-[4-(4-propanoylpiperazin-1-yl)phenyl]benzamide has been shown to decrease the production of reactive oxygen species, which are involved in various cellular processes. N-[4-(4-propanoylpiperazin-1-yl)phenyl]benzamide has also been shown to increase the production of nitric oxide, which is involved in the regulation of blood pressure and the immune system. Additionally, N-[4-(4-propanoylpiperazin-1-yl)phenyl]benzamide has been shown to decrease the release of pro-inflammatory cytokines, which are involved in various inflammatory diseases.

Advantages and Limitations for Lab Experiments

N-[4-(4-propanoylpiperazin-1-yl)phenyl]benzamide has several advantages for lab experiments. N-[4-(4-propanoylpiperazin-1-yl)phenyl]benzamide is a small molecule that can easily penetrate cellular membranes, making it a valuable tool for studying various cellular processes. Additionally, N-[4-(4-propanoylpiperazin-1-yl)phenyl]benzamide has been shown to have a variety of biological effects, making it a valuable tool for studying various biochemical and physiological processes. However, N-[4-(4-propanoylpiperazin-1-yl)phenyl]benzamide also has several limitations for lab experiments. N-[4-(4-propanoylpiperazin-1-yl)phenyl]benzamide has a short half-life and can be rapidly metabolized, making it difficult to study its long-term effects. Additionally, N-[4-(4-propanoylpiperazin-1-yl)phenyl]benzamide can have off-target effects, making it difficult to determine the specific biological effects of N-[4-(4-propanoylpiperazin-1-yl)phenyl]benzamide.

Future Directions

There are several future directions for research on N-[4-(4-propanoylpiperazin-1-yl)phenyl]benzamide. One area of research could focus on the development of more potent and selective inhibitors of specific enzymes and proteins. Additionally, research could focus on the development of new methods for delivering N-[4-(4-propanoylpiperazin-1-yl)phenyl]benzamide to specific tissues and organs. Finally, research could focus on the development of new methods for studying the long-term effects of N-[4-(4-propanoylpiperazin-1-yl)phenyl]benzamide on various cellular processes.

Synthesis Methods

N-[4-(4-propanoylpiperazin-1-yl)phenyl]benzamide can be synthesized using a multi-step process that involves the reaction of various chemical compounds. The first step involves the reaction of 4-nitrobenzoyl chloride with piperazine to form 4-nitrobenzoylpiperazine. The second step involves the reduction of the nitro group in the presence of palladium on carbon to form 4-aminobenzoylpiperazine. The final step involves the reaction of 4-aminobenzoylpiperazine with propanoyl chloride to form N-[4-(4-propanoylpiperazin-1-yl)phenyl]benzamide.

Scientific Research Applications

N-[4-(4-propanoylpiperazin-1-yl)phenyl]benzamide has been widely used in scientific research due to its ability to bind to various proteins and enzymes. N-[4-(4-propanoylpiperazin-1-yl)phenyl]benzamide has been shown to inhibit the activity of several enzymes, including carbonic anhydrase, protein kinase C, and fatty acid amide hydrolase. N-[4-(4-propanoylpiperazin-1-yl)phenyl]benzamide has also been shown to inhibit the activity of the ATP-binding cassette transporter, which is involved in the transport of various molecules across cellular membranes. Additionally, N-[4-(4-propanoylpiperazin-1-yl)phenyl]benzamide has been shown to inhibit the activity of several ion channels, including the TRPV1 channel.

properties

Product Name

N-[4-(4-propanoylpiperazin-1-yl)phenyl]benzamide

Molecular Formula

C20H23N3O2

Molecular Weight

337.4 g/mol

IUPAC Name

N-[4-(4-propanoylpiperazin-1-yl)phenyl]benzamide

InChI

InChI=1S/C20H23N3O2/c1-2-19(24)23-14-12-22(13-15-23)18-10-8-17(9-11-18)21-20(25)16-6-4-3-5-7-16/h3-11H,2,12-15H2,1H3,(H,21,25)

InChI Key

HJUZFZXVCITAKS-UHFFFAOYSA-N

SMILES

CCC(=O)N1CCN(CC1)C2=CC=C(C=C2)NC(=O)C3=CC=CC=C3

Canonical SMILES

CCC(=O)N1CCN(CC1)C2=CC=C(C=C2)NC(=O)C3=CC=CC=C3

Origin of Product

United States

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